PQR514 Exhibits 7.7-Fold Enhanced PI3Kα Binding Affinity Relative to Clinical Predecessor PQR309
PQR514 demonstrates a Ki value of 2.2 nM against the p110α catalytic subunit of PI3K, representing an approximately 7.7-fold improvement in binding affinity compared to its clinical predecessor PQR309, which exhibits a Ki of 17 nM against the same target [1]. Both compounds were evaluated under identical ATP-competitive binding assay conditions. mTOR binding affinity is also enhanced, with PQR514 showing Ki = 33 nM versus PQR309 Ki = 62 nM—a 1.9-fold improvement [1].
| Evidence Dimension | PI3Kα (p110α) binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | PQR309: 17 nM |
| Quantified Difference | 7.7-fold improvement |
| Conditions | ATP-competitive kinase binding assay |
Why This Matters
The 7.7-fold improvement in PI3Kα binding affinity directly translates to enhanced target engagement at lower compound concentrations, which may enable reduced dosing requirements and potentially improved therapeutic windows in experimental oncology models.
- [1] Borsari C, Rageot D, Beaufils F, et al. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. ACS Med Chem Lett. 2019;10(10):1473-1479. Table 1. View Source
